molecular formula C18H26ClNO2 B15347681 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride CAS No. 96401-73-9

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride

Cat. No.: B15347681
CAS No.: 96401-73-9
M. Wt: 323.9 g/mol
InChI Key: GZACYUHQOMIOSG-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride is a complex organic compound with significant potential in various scientific and industrial applications. This compound features a benzoxepin core, which is a seven-membered ring containing oxygen, combined with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride typically involves the following steps:

  • Initial Ring Formation: : The benzoxepin ring is formed via cyclization reactions involving appropriate starting materials such as substituted phenols and epoxides under acidic or basic conditions.

  • Functional Group Addition:

  • Final Salt Formation: : The hydrochloride salt is obtained by treating the compound with hydrochloric acid, ensuring proper crystallization and purity.

Industrial Production Methods

For industrial-scale production, these steps are typically optimized for higher yields and purity. Batch reactors, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce or modify functional groups, using agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed to alter double bonds or carbonyl groups, employing reagents like lithium aluminium hydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.

Major Products

The primary products depend on the specific reactions and conditions. Oxidation typically yields oxygenated derivatives, reduction can produce alcohols or amines, and substitution reactions result in various functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

The compound has potential applications in biology and medicine due to its structural diversity and potential pharmacological properties. It may act as a lead compound for designing new drugs with specific biological activities, such as targeting central nervous system receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, coatings, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action for 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride depends on its application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and leading to specific therapeutic effects. The piperidino group can enhance its binding affinity and selectivity towards certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoxepin-5(2H)-one derivatives: : Other derivatives of benzoxepin with different substituents can offer varying degrees of biological activity and chemical reactivity.

  • Piperidino-containing compounds: : Compounds featuring the piperidino group, such as certain pharmaceuticals, can exhibit similar pharmacological properties.

Uniqueness

The uniqueness of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((3-methylpiperidino)methyl)-, hydrochloride lies in its combined structural features, allowing for a wide range of chemical modifications and potential applications. Its versatile reactivity and potential as a pharmacophore make it a valuable compound in scientific research.

There you have it. It's quite the versatile compound, isn't it? Intriguing how a bit of chemistry can open doors to endless possibilities.

Properties

CAS No.

96401-73-9

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

7-methyl-4-[(3-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C18H25NO2.ClH/c1-13-5-6-17-16(10-13)18(20)15(7-9-21-17)12-19-8-3-4-14(2)11-19;/h5-6,10,14-15H,3-4,7-9,11-12H2,1-2H3;1H

InChI Key

GZACYUHQOMIOSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[NH+](C1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-]

Origin of Product

United States

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